Boc-cis-3-hydroxy-l-proline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

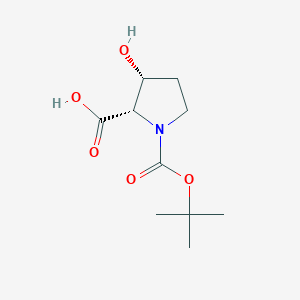

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455091 | |

| Record name | Boc-cis-3-hydroxy-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186132-96-7, 186132-80-9 | |

| Record name | Boc-cis-3-hydroxy-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Conformationally Constrained Amino Acid

An In-Depth Technical Guide to Boc-cis-3-hydroxy-L-proline: Properties, Synthesis, and Applications

This compound is a synthetic derivative of the non-essential amino acid L-proline, distinguished by two critical modifications: the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and a hydroxyl group at the 3-position of the pyrrolidine ring with a cis stereochemistry relative to the carboxyl group. These features are not mere chemical adornments; they bestow upon the molecule a unique combination of conformational rigidity, enhanced stability, and specific reactivity.[1][2] The proline ring itself introduces a fixed kink in peptide backbones, a foundational element in protein secondary structure. The addition of the hydroxyl group provides a site for further functionalization, while the Boc group ensures controlled reactivity during peptide synthesis.[2][3]

This guide, intended for researchers and professionals in drug development and medicinal chemistry, provides a comprehensive overview of the core chemical properties, synthetic considerations, and strategic applications of this versatile building block.

Part 1: Core Physicochemical and Structural Properties

The utility of this compound in complex synthetic workflows stems from its well-defined physical and chemical characteristics. The Boc group, in particular, enhances the molecule's stability and solubility in organic solvents commonly used in peptide synthesis.[1][3]

Structural and Physical Data Summary

A compilation of key quantitative data is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 186132-96-7 | [1][4][5] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1][4][5][6] |

| Molecular Weight | 231.25 - 231.3 g/mol | [1][4][5][6] |

| Appearance | White to pale yellow powder/solid | [1][3] |

| Purity | ≥ 97% - 99% (Varies by supplier) | [1][3] |

| Optical Rotation | [α]²³⁄D = -112 ± 2° (c=1.1 in DCM) | [1] |

| Storage Temperature | 0-8 °C, keep in a dry, dark place | [1][3][4][7] |

| SMILES String | CC(C)(C)OC(=O)N1CCO | [4][6] |

| InChI Key | JLDHXHPQMBNKMC-RQJHMYQMSA-N | [6] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) are available for this compound, confirming its structure.[8]

Part 2: Synthesis and Reactivity

The synthesis of this compound typically involves the selective protection of the amino group of cis-3-hydroxy-L-proline. The choice of the Boc protecting group is strategic; it is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), ensuring orthogonality with other protecting groups used in peptide synthesis.

Workflow for Boc Protection

The diagram below illustrates the general workflow for the N-Boc protection of a proline derivative, a fundamental reaction in peptide chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 186132-96-7 | FB45859 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. N-t-BOC-cis-3-Hydroxy-L-proline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound(186132-96-7) 1H NMR [m.chemicalbook.com]

Technical Guide on Boc-cis-3-hydroxy-L-proline: A Key Chiral Building Block

Abstract

This technical guide provides an in-depth overview of N-tert-butyloxycarbonyl-cis-3-hydroxy-L-proline (Boc-cis-3-hydroxy-L-proline), a pivotal chiral building block in modern medicinal chemistry and peptide synthesis. We will cover its fundamental chemical and physical properties, established synthesis protocols, key applications in drug discovery, and essential safety and handling procedures. This document is intended to serve as a comprehensive resource for researchers leveraging this versatile proline derivative in their work.

Introduction: The Significance of Hydroxylated Proline Derivatives

Proline and its derivatives are unique among the proteinogenic amino acids due to their secondary amine integrated into a pyrrolidine ring. This constrained cyclic structure imparts significant conformational rigidity to peptides and proteins, influencing folding, stability, and biological activity. The strategic introduction of substituents, such as a hydroxyl group on the C3 or C4 position, further refines these conformational preferences.

This compound is a synthetically modified amino acid that combines two critical features for chemical synthesis:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group masks the secondary amine, preventing its unwanted participation in reactions such as peptide bond formation. This group is stable under a wide range of conditions but can be removed cleanly under mild acidic conditions, making it a cornerstone of modern organic synthesis.

-

The cis-3-Hydroxy Group: The hydroxyl group provides a valuable handle for further functionalization and can participate in hydrogen bonding, influencing the molecule's interaction with biological targets. Its specific cis stereochemistry relative to the C2 carboxylic acid is crucial for designing molecules with precise three-dimensional architectures.

Consequently, this compound serves as an essential intermediate for creating complex molecules, bioactive peptides, and peptidomimetics with enhanced stability and tailored pharmacological profiles.[1]

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in chemical research and development. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 186132-96-7 [2]

The following table summarizes the core physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (2S,3R)-3-Hydroxy-1,2-pyrrolidinedicarboxylic acid 1-(1,1-dimethylethyl) ester | [3] |

| Molecular Formula | C₁₀H₁₇NO₅ | [2][4] |

| Molecular Weight | 231.25 g/mol | [4][5] |

| Appearance | White to pale yellow powder/solid | [4] |

| Purity | Typically ≥97% - 99% (by NMR or HPLC) | [1][5] |

| Optical Rotation | [α]²³⁄D = -112 ± 2° (c=1.1 in DCM) | [1] |

| Storage Conditions | Store at 0-8 °C | [1][5] |

Synthesis and Mechanistic Considerations

The synthesis of functionalized proline derivatives like this compound typically starts from a more readily available precursor, such as 4-hydroxy-L-proline.[6] While specific multi-step routes to the 3-hydroxy isomer are complex, a general and illustrative workflow for producing a Boc-protected hydroxyproline derivative involves two key transformations: N-protection and C-esterification.

The order of these steps is critical. Protecting the amine with a Boc group first is often the preferred strategy. This prevents side reactions at the nitrogen atom during subsequent esterification steps and avoids the formation of amide impurities, which can be difficult to remove, thus ensuring higher yield and purity of the final product.[7]

Conceptual Experimental Protocol: Boc-Protection of a Hydroxyproline

This protocol outlines the general steps for the N-protection of a hydroxyproline, a foundational step in the synthesis of the target molecule.

-

Solubilization: Dissolve the starting material (e.g., hydroxyproline) in a suitable solvent system, such as a mixture of dichloromethane (DCM) and water.

-

Base and Catalyst Addition: Add a base, such as sodium bicarbonate, to deprotonate the carboxylic acid and a catalyst like 4-Dimethylaminopyridine (DMAP).

-

Boc Anhydride Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) to the stirring reaction mixture. The nitrogen atom of the proline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Extraction: Once complete, perform an aqueous work-up. Acidify the mixture to protonate the carboxylate and extract the Boc-protected product into an organic solvent.

-

Purification: Dry the organic phase (e.g., with anhydrous sodium sulfate), concentrate it under reduced pressure, and purify the resulting crude product, typically via recrystallization or column chromatography, to yield the pure N-Boc-hydroxyproline.

Workflow Visualization

The following diagram illustrates the logical flow of a generalized synthesis for a protected hydroxyproline derivative.

Caption: Generalized workflow for the synthesis of a protected hydroxyproline.

Applications in Drug Discovery and Chemical Biology

This compound is a high-value building block primarily used in:

-

Peptide Synthesis: It is incorporated into peptide sequences to induce specific secondary structures (e.g., turns) and enhance metabolic stability. The hydroxyl group can also serve as an attachment point for PEGylation or other modifications to improve pharmacokinetic properties.[1]

-

Chiral Scaffolds: It serves as a precursor for more complex chiral molecules and is invaluable in the synthesis of natural products and their analogues.[1][5]

-

Medicinal Chemistry: The pyrrolidine ring is a common motif in many pharmaceuticals. Using this pre-functionalized, stereochemically defined building block streamlines the synthesis of new drug candidates, particularly for therapeutics targeting neurological disorders.[1]

-

Targeted Protein Degradation: Hydroxyproline derivatives are central to the design of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in PROTACs (Proteolysis Targeting Chimeras). While the natural VHL ligand is a trans-4-hydroxyproline, the synthesis and study of isomers like 3-hydroxyproline are crucial for exploring new ligand-binding space and developing novel degraders.[8]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential. While this compound is not classified as acutely hazardous, standard laboratory precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Recommended storage temperature is between 0-8 °C.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound (CAS: 186132-96-7) is a specialized yet indispensable reagent for advanced organic synthesis and pharmaceutical development. Its unique combination of a conformationally constrained scaffold, a stereodefined hydroxyl group, and a strategically placed amine protecting group provides chemists with a powerful tool for constructing novel molecules with significant biological potential. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research setting.

References

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

L-Hydroxyproline. PubChem, National Institutes of Health. [Link]

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

-

Material Safety Data Sheet L-(-)-Hydroxyproline. ScienceLab.com. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 186132-96-7 | FB45859 [biosynth.com]

- 4. N-t-BOC-cis-3-Hydroxy-L-proline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.ca [fishersci.ca]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to Boc-cis-3-hydroxy-L-proline: Physicochemical Properties, Synthesis, and Core Applications

Executive Summary: This guide provides an in-depth analysis of N-tert-butyloxycarbonyl-cis-3-hydroxy-L-proline (Boc-cis-3-hydroxy-L-proline), a pivotal building block in modern synthetic and medicinal chemistry. We will dissect its fundamental physicochemical properties, with a primary focus on its molecular weight, and explore its critical role in peptide synthesis and drug development. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, applications, and safe handling.

Introduction: The Strategic Importance of a Modified Amino Acid

This compound is a synthetic derivative of the natural amino acid L-proline, which is unique for its secondary amine integrated into a pyrrolidine ring. This inherent conformational rigidity is a powerful tool in protein and peptide engineering.[1] The introduction of two key modifications—a hydroxyl group at the 3-position in a cis configuration and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen—transforms this simple amino acid into a highly versatile and strategic reagent.

The Boc group enhances the compound's stability and solubility in organic solvents, making it highly compatible with standard protocols for organic and peptide synthesis.[2][3] The cis-3-hydroxy moiety not only introduces a point for further chemical diversification but also profoundly influences the puckering of the pyrrolidine ring. This, in turn, can enforce specific secondary structures in peptides, leading to enhanced biological activity, stability against proteolysis, and improved pharmacokinetic profiles.[2][4] Consequently, this compound is not merely a protected amino acid but a sophisticated tool for designing advanced therapeutics, novel biomaterials, and probes for studying protein structure and function.[2]

Core Physicochemical Properties

The precise characterization of a reagent is fundamental to its effective and reproducible use in any research or development setting. The molecular weight, derived from its chemical formula, is a cornerstone of this characterization, essential for stoichiometric calculations in reaction planning.

Chemical Structure

The structure of this compound, with its defined stereochemistry, is the source of its unique properties.

Caption: 2D representation of this compound.

Key Data Summary

All quantitative data for this compound are summarized below for easy reference. The molecular weight is consistently reported as 231.25 g/mol .[5][6][7]

| Property | Value | Source(s) |

| Molecular Weight | 231.25 g/mol | [5][6][7] |

| Molecular Formula | C₁₀H₁₇NO₅ | [2][8] |

| CAS Number | 186132-96-7 | [2][6][8] |

| Appearance | White to pale yellow powder | [2] |

| Purity | ≥99% (HPLC) | [2] |

| Optical Rotation | [α]D²³ = -112 ± 2° (c=1.1 in DCM) | [2] |

| Storage Conditions | Store at 0-8 °C, dry, sealed | [2][6] |

| MDL Number | MFCD08458682 | [2] |

| PubChem ID | 14037015 | [2] |

Synthesis and Characterization Workflow

The synthesis of this compound involves the selective protection of the secondary amine of cis-3-hydroxy-L-proline. This process must be conducted under conditions that preserve the stereochemistry of the starting material.

Synthesis Logic and Experimental Causality

The most common and efficient method for this transformation is the reaction of the amino acid with di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride. The reaction is typically performed in a mixed solvent system (e.g., water/dioxane or water/acetonitrile) with a mild base. The base, such as sodium hydroxide or triethylamine, serves a dual purpose: it deprotonates the amino group, increasing its nucleophilicity to attack the Boc anhydride, and it neutralizes the acidic byproduct generated during the reaction. Precise pH control is critical; excessively basic conditions can lead to side reactions, while acidic conditions will protonate the amine, rendering it unreactive. The final product is isolated by acidification, which protonates the carboxylate group, decreasing the molecule's aqueous solubility and causing it to precipitate.

Caption: General workflow for the synthesis of this compound.

Protocol: N-Boc Protection of cis-3-hydroxy-L-proline

This protocol is a representative procedure adapted from established chemical literature.[9]

-

Dissolution: Dissolve L-hydroxyproline (1 equivalent) in water.

-

Reagent Addition: While stirring vigorously, add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 equivalents). The reaction is often performed in a biphasic system with an organic solvent like dioxane or THF to aid solubility.

-

pH Control: Slowly add an aqueous solution of a base, such as 1N Sodium Hydroxide (NaOH), dropwise to the mixture. The key is to maintain the pH between 9-10 to ensure the amine is deprotonated and reactive without causing hydrolysis of the Boc anhydride.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Product Isolation: Once the reaction is complete, cool the mixture in an ice bath (0-5 °C).[9] Carefully acidify the solution to a pH of 2-3 using a dilute acid like 1N HCl. This step is critical as it protonates the carboxylate, making the final product insoluble in water.

-

Purification: The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][10]

Core Applications in Scientific Research

The unique structural features of this compound directly translate into its widespread utility in several advanced scientific fields.

Caption: Relationship between structure, properties, and applications.

-

Peptide Synthesis: This compound is a valuable building block for creating peptides with enhanced stability and bioactivity, particularly cyclic peptides.[2] The constrained ring structure disrupts typical secondary structures like alpha-helices and beta-sheets but often promotes the formation of turn or loop structures, which are critical for molecular recognition.[1]

-

Drug Development: In medicinal chemistry, it serves as a chiral building block and a scaffold for developing new pharmaceuticals.[2] Its ability to mimic natural amino acids while introducing conformational constraints is exploited in the design of enzyme inhibitors, receptor agonists/antagonists, and other therapeutics, especially those targeting neurological disorders.[2]

-

Biotechnology and Materials Science: The hydroxyl group provides a reactive handle for conjugating other molecules, making it useful in the design of novel biomaterials, drug delivery systems, and surface coatings.[2]

-

Fundamental Research: Researchers use this and similar modified prolines to study the complex dynamics of protein folding and stability, providing critical insights into the structural basis of various diseases.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information below is compiled from representative Safety Data Sheets (SDS).

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[11] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[11] |

-

Handling: Operations should be conducted in a well-ventilated area or a chemical fume hood.[12] Avoid formation of dust and aerosols.[12] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[11][12]

-

Storage: Store the compound in a tightly closed container in a cool, dry place.[13] The recommended storage temperature is between 0-8 °C to ensure long-term stability.[2][6]

Conclusion

This compound, with a precise molecular weight of 231.25 g/mol , is far more than a simple protected amino acid. It is a sophisticated chemical tool whose specific stereochemistry and functional groups provide chemists and biologists with a powerful method to control molecular conformation. Its applications in creating more stable and bioactive peptides, designing novel pharmaceuticals, and probing the fundamentals of protein structure underscore its significant value in both academic research and industrial drug development. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential.

References

-

This compound. Chem-Impex.

-

This compound | CAS 186132-96-7. Santa Cruz Biotechnology.

-

BOC-CIS-3-HYDROXY-D-PROLINE SDS, 118492-87-8 Safety Data Sheets. ECHEMI.

-

This compound. Sapphire Bioscience.

-

N-t-BOC-cis-3-Hydroxy-L-proline AldrichCPR. Sigma-Aldrich.

-

Boc-cis-3-hydroxy-D-proline. Chem-Impex.

-

This compound | 186132-96-7. Biosynth.

-

This compound SDS, 186132-96-7 Safety Data Sheets. ECHEMI.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Boc-trans-3-hydroxy-L-proline | CAS 187039-57-2. Santa Cruz Biotechnology.

-

Synthesis method of Boc-L-hydroxyproline. Google Patents (CN114436930A).

-

Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. Aapptec Peptides.

-

N-Boc-cis-4-hydroxy-L-proline 97%. Sigma-Aldrich.

-

Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate.

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI.

-

This compound(186132-96-7) 1H NMR spectrum. ChemicalBook.

-

Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents (CN112194606A).

-

Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH.

-

N-Boc-cis-4-hydroxy-L-proline 97%. Sigma-Aldrich (alternative link).

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central.

Sources

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. This compound | 186132-96-7 | FB45859 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]

- 10. This compound(186132-96-7) 1H NMR [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Boc-cis-3-hydroxy-L-proline: Structure, Stereochemistry, and Applications

This guide provides a comprehensive technical overview of N-α-tert-butoxycarbonyl-cis-3-hydroxy-L-proline, a pivotal building block for researchers, chemists, and professionals in drug development. We will delve into its unique structural characteristics, stereochemical nuances, synthesis, and critical applications that leverage its distinct conformation.

Introduction: The Significance of Hydroxylated Prolines

Proline, a unique proteinogenic amino acid, imposes significant conformational constraints on the peptide backbone due to its cyclic structure.[1][2] This property is fundamental to the stability of secondary structures like β-turns and the iconic triple helix of collagen, where hydroxyproline is a major component.[3] Hydroxylation of the proline ring, a post-translational modification, further enhances the stability of these structures.[3] Beyond their structural roles in biology, synthetic proline analogues, particularly those with hydroxyl groups at the C3 or C4 positions, are invaluable tools in medicinal chemistry. They serve as peptidomimetics and chiral scaffolds to fine-tune the biological activity, stability, and pharmacokinetic properties of therapeutic peptides.[1][4]

This guide focuses specifically on Boc-cis-3-hydroxy-L-proline , a derivative featuring a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound is a versatile reagent for introducing conformationally constrained, hydrophilic moieties into peptide sequences and other complex molecules.[5]

Molecular Structure and Stereochemistry Decoded

The nomenclature "this compound" precisely defines the molecule's three-dimensional architecture. Let's dissect each component to understand its contribution to the overall structure.

-

L-proline Scaffold : The core is an L-proline, meaning the stereocenter at the alpha-carbon (C2) has an (S)-configuration. This is the naturally occurring enantiomer for most amino acids.

-

3-hydroxy Group : A hydroxyl (-OH) group is attached to the C3 position of the pyrrolidine ring.

-

'cis' Stereochemistry : This is the most critical descriptor. 'Cis' indicates that the hydroxyl group at C3 and the carboxyl group at C2 are on the same face of the pyrrolidine ring. This specific arrangement, formally designated as (2S,3R), dictates the molecule's preferred conformation and how it influences the structure of a larger peptide.[6]

-

Boc Protecting Group : The amine group is protected by a tert-butoxycarbonyl (Boc) group. This acid-labile group is essential in peptide synthesis. It prevents the nitrogen atom from acting as a nucleophile during coupling reactions, thereby avoiding unwanted side reactions and polymerization. Its presence also enhances the molecule's solubility in organic solvents commonly used in synthesis.[5][7]

The combination of these features results in a conformationally restricted amino acid derivative that can enforce specific turns or kinks in a peptide chain.

Visualization of the Core Structure

Caption: 2D representation of (2S,3R)-Boc-cis-3-hydroxy-L-proline.

Physicochemical and Spectroscopic Properties

Accurate characterization is paramount for ensuring the quality and identity of this chiral building block. The following table summarizes its key properties, compiled from various suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 186132-96-7 | [5][6][8] |

| Molecular Formula | C₁₀H₁₇NO₅ | [5][6] |

| Molecular Weight | 231.25 g/mol | [6] |

| Appearance | White to pale yellow powder | [5] |

| Purity | ≥97% - 99% (by NMR or HPLC) | [5][7] |

| Optical Rotation | [α]²³⁄D ≈ -112° (c=1.1 in DCM) | [5] |

| Storage Conditions | 0–8 °C, desiccated | [5][6] |

| SMILES | CC(C)(C)OC(=O)N1CCO | [6] |

| InChI Key | JLDHXHPQMBNKMC-RQJHMYQMSA-N |

Spectroscopic Signature

-

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is definitive for confirming the structure and stereochemistry. In ¹H NMR, the coupling constant between the protons at C2 (Hα) and C3 (Hβ) is crucial for distinguishing between cis and trans isomers. For cis-3-hydroxyproline derivatives, this coupling constant (³Jα,β) is typically larger (e.g., ~4.1 Hz) compared to the trans isomer.[9]

-

Mass Spectrometry : Provides confirmation of the molecular weight (231.25 m/z) and can be used to analyze fragmentation patterns for further structural verification.

Synthesis and Stereocontrol

The synthesis of stereopure 3-hydroxyprolines is a non-trivial challenge that requires precise control over multiple chiral centers. Several strategies have been developed to access these valuable compounds.

General Synthetic Approaches:

-

From Pyroglutamic Acid : A common strategy involves using (S)-pyroglutamic acid as a chiral starting material. This approach leverages the existing stereocenter to direct the formation of the new stereocenter at C3.[1]

-

Asymmetric Synthesis : Methods like Sharpless asymmetric epoxidation followed by reductive cyclization can be employed to build the substituted proline ring with high enantioselectivity.[10]

-

Hydroxylation of Proline Derivatives : Direct hydroxylation of N-protected proline derivatives can be achieved, although controlling the regioselectivity (C3 vs. C4) and stereoselectivity (cis vs. trans) can be complex and often requires sophisticated catalysts or enzymatic methods.[9]

Exemplary Protocol: N-Boc Protection of Hydroxyproline

The final step in preparing the title compound often involves the protection of the amine. This is a standard and robust reaction in peptide chemistry.

Objective: To introduce the Boc protecting group onto the secondary amine of cis-3-hydroxy-L-proline.

Methodology:

-

Dissolution : cis-3-hydroxy-L-proline is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like dioxane or THF. An aqueous base (e.g., sodium hydroxide or sodium bicarbonate) is added to deprotonate the carboxylic acid and facilitate the reaction.[11]

-

Reagent Addition : Di-tert-butyl dicarbonate ((Boc)₂O), the Boc anhydride, is added to the stirred solution. The reaction is typically performed at or slightly above room temperature.[11][12]

-

pH Control : The pH of the reaction is maintained in the basic range (pH > 7) to ensure the amine is deprotonated and nucleophilic.[11]

-

Reaction Monitoring & Workup : The reaction is monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the mixture is cooled, and the pH is carefully adjusted to be acidic (pH 2-3) using an acid like citric acid or HCl.[11]

-

Extraction & Purification : The acidified aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Caption: General workflow for the N-Boc protection of cis-3-hydroxy-L-proline.

Applications in Research and Drug Development

The unique stereochemistry of this compound makes it a highly sought-after building block in several areas of chemical and pharmaceutical science.

Peptide Synthesis and Peptidomimetics

The primary application is in solid-phase or solution-phase peptide synthesis.[5] Incorporation of a cis-3-hydroxy-L-proline residue can:

-

Induce Secondary Structures : The cis orientation of the hydroxyl group can act as a hydrogen bond acceptor, stabilizing specific peptide conformations such as β-turns or pseudo β-turns.[5][13] This conformational control is critical for designing peptides with high receptor affinity and specificity.

-

Enhance Stability and Bioactivity : By creating more rigid structures, it can improve a peptide's resistance to proteolytic degradation, thereby extending its biological half-life.[5]

-

Improve Solubility : The addition of a hydroxyl group increases the hydrophilicity of the peptide, which can improve its aqueous solubility and overall pharmacokinetic profile.

Chiral Building Block

Beyond peptides, this compound serves as a versatile chiral precursor for the synthesis of more complex molecules, including natural products and novel heterocyclic scaffolds.[5] Its densely functionalized and stereochemically defined structure provides a robust starting point for asymmetric synthesis.[10]

Drug Discovery

The ability to mimic natural amino acids and enforce specific conformations makes this compound valuable in the development of new pharmaceuticals.[5] It has been utilized in research targeting a range of conditions, including neurological disorders, where precise three-dimensional structures are key for interacting with biological targets.[5][7] NMR studies on peptides containing the D-enantiomer (cis-3-hydroxy-D-proline) have shown that the 3-hydroxyl group plays a significant role in determining the overall 3D structure, capable of forming intramolecular hydrogen bonds that can disrupt or form specific secondary structures like β-hairpins.[13][14]

Conclusion

This compound is more than just a protected amino acid; it is a sophisticated molecular tool for exercising precise stereochemical control in synthesis. Its rigid pyrrolidine ring, combined with the specific cis orientation of its hydroxyl and carboxyl groups, provides a powerful means to dictate molecular conformation. For scientists in peptide research and drug development, a thorough understanding of its structure and properties is essential for leveraging its full potential in the rational design of next-generation therapeutics and complex molecular architectures.

References

-

Wikipedia. Hydroxyproline. [Link]

-

precisionFDA. 3-HYDROXY-L-PROLINE, (3S)-. [Link]

-

ACS Publications. Stereoselective Synthesis of 3-Hydroxyproline Benzyl Esters from N-Protected β-Aminoaldehydes and Benzyl Diazoacetate. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Asymmetric Syntheses of All Stereoisomers of 3-Hydroxyproline; A Constituent of Several Bioactive Compounds. [Link]

-

PubMed. Synthesis of peptides and derivatives of 3- and 4- hydroxyproline. [Link]

- Google Patents. CN114436930A - Synthesis method of Boc-L-hydroxyproline.

-

MDPI. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. [Link]

-

Human Metabolome Database. Showing metabocard for 3-Hydroxy-L-proline (HMDB0002113). [Link]

-

The Royal Society of Chemistry. Supporting information for 'A novel chiral porous metal-organic framework for highly enantioselective separation of chiral amines'. [Link]

-

ResearchGate. Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. [Link]

-

ResearchGate. NMR spectrum data of cis-3-hydroxy-L-proline. [Link]

-

PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]

-

ResearchGate. Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. [Link]

-

ACS Publications. Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry. [Link]

-

ACS Publications. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 4. N-Boc-cis-4-ヒドロキシ-L-プロリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 186132-96-7 | FB45859 [biosynth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Boc Protecting Group in Proline Chemistry: A Technical Guide to Synthesis, Conformation, and Application

Abstract: Proline's unique cyclic structure presents distinct challenges and opportunities in synthetic chemistry. Its secondary amine and conformationally restricted backbone, which readily interconverts between cis and trans amide bond isomers, necessitate precise control during complex molecular assembly.[1][2] The tert-butoxycarbonyl (Boc) protecting group is a cornerstone tool for managing proline's reactivity and influencing its conformational behavior. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Boc group's role in proline chemistry. We will explore the causality behind its application, from the fundamentals of conformational control to detailed, field-proven protocols for its introduction and removal. Furthermore, this guide will detail the strategic application of Boc-proline in Solid-Phase Peptide Synthesis (SPPS) and its pivotal function as a foundational building block in modern drug discovery and development.[3][4]

The Unique Challenge and Opportunity of Proline

Proline stands apart from the other canonical amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic nature imposes significant conformational constraints on the peptide backbone, restricting the Ramachandran phi (φ) torsion angle to approximately -65°. A key consequence of this structure is the nature of the X-Pro peptide bond, which is a tertiary amide. Unlike the secondary amides formed by other amino acids, which overwhelmingly favor a trans conformation, the steric environments of the cis and trans conformations of an X-Pro bond are energetically comparable. This results in a significant population of the cis isomer, a slow isomerization process that can be a rate-limiting step in protein folding and a critical determinant of protein structure and function.[5]

To control the reactivity of proline's secondary amine and prevent undesirable side reactions during synthesis, the use of protecting groups is mandatory.[6][7][8] The choice of protecting group is not merely a matter of masking reactivity; it is a strategic decision that influences solubility, aggregation, and the conformational preferences of the proline residue itself.

The Tert-Butoxycarbonyl (Boc) Group: A Strategic Choice for Proline

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely employed in organic synthesis.[6][9] Its structure, featuring a bulky tert-butyl group attached to a carbamate, imparts several key properties that make it exceptionally well-suited for proline chemistry.

Chemical Nature and Impact on Proline's Properties:

-

Steric Hindrance: The significant bulk of the Boc group effectively shields the proline nitrogen, preventing its participation in unwanted side reactions during peptide bond formation.[10]

-

Stability and Orthogonality: Boc-protected amines are stable under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation.[9] Its facile removal with moderate acid (e.g., trifluoroacetic acid, TFA) makes it orthogonal to other key protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for complex, multi-step synthetic strategies.[9]

-

Conformational Control: The installation of the Boc group creates a urethane linkage. The electronic and steric properties of this group directly influence the conformational equilibria of the proline ring (endo/exo pucker) and the cis/trans isomerism of the prolyl amide bond.[2] The presence of an electron-withdrawing substituent on the proline ring can favor a specific ring pucker through stereoelectronic effects, which in turn biases the cis/trans amide bond equilibrium.[2] While the Boc group itself is not a ring substituent, its presence modifies the overall steric and electronic landscape, influencing the conformational preferences that are critical for subsequent biological activity.[11]

Experimental Protocols: A Self-Validating System

The reliability of any synthesis hinges on robust and well-understood protocols. The following sections detail the standard procedures for the protection and deprotection of proline, explaining the causality behind each step.

Boc-Protection of Proline

The most common method for installing the Boc group is via reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[9] This electrophilic reagent reacts readily with the nucleophilic proline nitrogen.

Step-by-Step Methodology:

-

Dissolution & Basification: Dissolve L-proline in an appropriate solvent system, such as a mixture of water and dioxane or THF.[12] Add a base, such as triethylamine (TEA) or sodium hydroxide, to deprotonate the carboxylic acid and increase the nucleophilicity of the secondary amine.[13][14] This ensures the reaction proceeds efficiently.

-

Reagent Addition: Add di-tert-butyl dicarbonate to the solution. The reaction is typically performed at room temperature.[13]

-

Reaction: The proline amine attacks one of the electrophilic carbonyls of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into carbon dioxide and tert-butoxide, providing a strong thermodynamic driving force for the reaction.[9][15]

-

Workup & Isolation: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is typically acidified to protonate the carboxylate. The Boc-L-proline product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated to yield the final product.[14]

Data Presentation: Typical Boc-Protection Parameters

| Parameter | Reagent/Condition | Typical Value/Range | Causality & Notes |

| Proline | L-Proline | 1.0 equiv. | The starting material for the synthesis. |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 equiv. | A slight excess ensures complete reaction of the starting material. |

| Base | Triethylamine (TEA) or NaOH | 1.5 - 4.0 equiv. | Deprotonates the amine and carboxyl groups, enhancing nucleophilicity and solubility.[13] |

| Solvent | Dioxane/Water, THF/Water | - | Aqueous conditions are often used for amino acids to ensure solubility. |

| Reaction Time | 1 - 5 hours | Varies based on scale and conditions. Reaction progress should be monitored. | |

| Typical Yield | >90% | High yields are expected for this robust reaction.[14] |

Boc-Deprotection of Proline Derivatives

The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[16][17]

Mechanism of Acid-Catalyzed Deprotection: The deprotection proceeds via an E1 elimination mechanism. The acid first protonates the carbonyl oxygen of the carbamate. This facilitates the cleavage of the C-O bond, leading to the formation of CO₂, the free amine, and a highly stable tert-butyl cation.[9][16][18]

The Scavenger Imperative: This liberated tert-butyl cation is a potent electrophile and a major source of side reactions. It can alkylate nucleophilic side chains present in a peptide, particularly tryptophan (Trp) and methionine (Met).[18][19] To prevent this, scavengers must be included in the deprotection cocktail. These are molecules that react with and "quench" the carbocation.

Step-by-Step Methodology:

-

Resin Swelling (for SPPS): If the Boc-protected peptide is on a solid support, swell the resin in a suitable solvent like dichloromethane (DCM) for 20-30 minutes.[20]

-

Pre-wash: Briefly wash the resin with the deprotection solution (e.g., 50% TFA in DCM) to prepare the resin environment.[20]

-

Deprotection: Treat the peptide (on resin or in solution) with the deprotection cocktail containing TFA and appropriate scavengers. The reaction is typically run for 20-30 minutes at room temperature.[20]

-

Workup:

-

For SPPS: Filter the resin and wash thoroughly with DCM to remove residual acid and byproducts. The peptide-resin is then neutralized for the next coupling step.[18]

-

For Final Cleavage: After deprotection, the peptide is typically precipitated from the TFA solution by adding a large volume of cold diethyl ether, collected by centrifugation, and dried.[19]

-

Data Presentation: Common Scavenger Cocktails for Boc-Deprotection

| Cocktail Composition (% v/v/v) | Target Residue(s) | Purpose & Mechanism |

| 95% TFA / 2.5% H₂O / 2.5% TIS | General | Triisopropylsilane (TIS) is a highly effective carbocation scavenger. Water can also act as a scavenger.[19] |

| 92.5% TFA / 5% Thioanisole / 2.5% EDT | Met, Trp, Cys | Thioanisole is effective at preventing S-alkylation of methionine.[19] 1,2-Ethanedithiol (EDT) protects cysteine and tryptophan.[19] |

| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | General, Trp | Phenol is another general scavenger often used to protect tryptophan residues.[19] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy was the foundational chemistry for Merrifield's development of SPPS.[17] In this approach, Boc is used as the temporary Nα-protecting group, removed at each cycle, while more acid-stable groups like benzyl (Bzl) esters are used for "permanent" side-chain protection, which are only removed during the final cleavage from the resin with a very strong acid like HF.[21][22]

Workflow for Incorporating Boc-Proline: The incorporation of a Boc-proline residue into a growing peptide chain on a solid support follows a repetitive cycle. A key difference for proline is the need for a specific monitoring test, as the standard ninhydrin test does not work for secondary amines. The isatin or chloranil tests are used instead.[20][23]

Field-Proven Insights: Boc vs. Fmoc for Proline While Fmoc chemistry has become more mainstream due to its milder deprotection conditions, Boc chemistry remains highly relevant and is sometimes superior, particularly for synthesizing long or hydrophobic peptides prone to aggregation.[21][24] The acidic deprotection step in the Boc strategy protonates the newly exposed N-terminus, which can disrupt inter-chain hydrogen bonding that leads to aggregation, thereby improving coupling efficiency in difficult sequences.[24]

Role in Drug Development and Medicinal Chemistry

Boc-proline is not just a synthetic tool; it is a strategic building block for creating pharmacologically active molecules.[3][4]

-

Inducing Conformational Constraints: The rigid structure of the proline ring is invaluable for designing peptidomimetics and small molecules. By incorporating a proline scaffold, chemists can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target like an enzyme or receptor.[3][20]

-

Enhancing Metabolic Stability: Peptides are often poor drug candidates due to rapid degradation by proteases in the body. The N-terminal Boc group can sterically hinder enzymatic cleavage, increasing the molecule's half-life.[25] In some cases, Boc-proline derivatives are designed as prodrugs, where the Boc group increases stability and lipophilicity for better absorption, and is later cleaved in vivo to release the active drug.[25]

-

Pivotal Pharmaceutical Intermediate: The predictable reactivity and high stereochemical integrity of Boc-L-proline make it an essential intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3] Its use ensures that the final drug molecule is synthesized with high fidelity and the correct chirality, which is critical for efficacy and safety.[3]

Data Presentation: Boc-Proline in Pharmaceutical Synthesis

| Drug / Compound Class | Therapeutic Area | Role of Boc-Proline Derivative |

| Daclatasvir | Antiviral (Hepatitis C) | A key chiral building block used in the multi-step synthesis of the final API.[26] |

| Vildagliptin | Anti-diabetic (DPP-4 Inhibitor) | Serves as a critical intermediate in the manufacturing process.[26] |

| Peptidomimetics | Various (Oncology, Neurology) | Used to introduce conformational rigidity to mimic peptide secondary structures (e.g., β-turns) for enhanced receptor binding.[3][4] |

| Prodrugs | Various | The Boc group can be used to temporarily mask a reactive amine, increasing stability and bioavailability until it reaches its target.[25] |

Conclusion

The tert-butoxycarbonyl protecting group is far more than a simple masking agent for proline's secondary amine. It is a sophisticated chemical tool that provides essential stability, enables orthogonal synthetic strategies, and critically influences the conformational landscape of the proline residue. Its robust and well-characterized application in protection/deprotection protocols underpins its extensive use in solid-phase peptide synthesis. For drug development professionals, Boc-proline is an indispensable building block that allows for the rational design of metabolically stable and conformationally defined therapeutic agents. A thorough understanding of the principles and protocols outlined in this guide is therefore essential for leveraging the full potential of proline derivatives in the advancement of chemical and pharmaceutical science.

References

- A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis - Benchchem.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.

- Protecting Groups in Peptide Synthesis - PubMed - NIH.

- The Strategic Importance of Boc-L-proline as a Pharmaceutical Synthesis Building Block.

- Protecting Groups in Peptide Synthesis | Springer N

- Application Notes and Protocols: Standard Procedures for Boc Deprotection of N-Boc-D-proline - Benchchem.

- Boc-Protected Proline-Containing Monoamines as Promising Prodrugs - Biointerface Research in Applied Chemistry.

- Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem.

- Technical Support Center: Boc Deprotection of Proline-Containing Peptides - Benchchem.

- Boc-L-proline - Chem-Impex.

- Boc-L-Proline: A Versatile Building Block in Pharmaceutical Intermediates and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Peptide Synthesis - FAQ | AAPPTEC.

- L-Proline - Organic Syntheses Procedure.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- Conformational landscape of substituted prolines - PMC - PubMed Central - NIH.

- NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline | Request PDF - ResearchG

- SYNTHESIS NOTES - Aapptec Peptides.

- Boc Solid Phase Peptide Synthesis - ChemPep.

- Methods and protocols of modern solid phase peptide synthesis.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.

- Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - MDPI.

- CN104326960A - Method for preparing Boc-L-proline - Google P

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

- BOC Protection and Deprotection - J&K Scientific LLC.

- Proline isomeriz

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 15. jk-sci.com [jk-sci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chempep.com [chempep.com]

- 18. peptide.com [peptide.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chemistry.du.ac.in [chemistry.du.ac.in]

- 23. peptide.com [peptide.com]

- 24. peptide.com [peptide.com]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. nbinno.com [nbinno.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Cis and Trans Isomers of 3-Hydroxy-L-proline

Abstract

Hydroxyprolines are critical non-proteinogenic amino acids whose stereochemistry dictates their biological function and therapeutic potential. While 4-hydroxy-L-proline is renowned for its role in stabilizing the collagen triple helix, its regioisomer, 3-hydroxy-L-proline, presents a more nuanced and complex profile. The orientation of the hydroxyl group at the C3 position gives rise to two distinct diastereomers: cis-(2S,3R)-3-hydroxy-L-proline and trans-(2S,3S)-3-hydroxy-L-proline. This guide provides a comprehensive technical overview of these isomers, synthesizing field-proven insights on their stereochemistry, synthesis, analytical characterization, and divergent biological roles. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these constrained pyrrolidine scaffolds.

Structural Elucidation: The Stereochemical Dichotomy of 3-Hydroxy-L-proline

The fundamental difference between the cis and trans isomers of 3-hydroxy-L-proline lies in the relative stereochemistry of the hydroxyl group at the C3 position with respect to the carboxyl group at the C2 position. Both are L-proline derivatives, meaning the stereocenter at C2 is in the (S) configuration.

-

trans-3-Hydroxy-L-proline: Possesses the (2S,3S) configuration. The hydroxyl group and the carboxyl group are on opposite faces of the pyrrolidine ring. This is the isomer found naturally in certain types of collagen.[1]

-

cis-3-Hydroxy-L-proline: Possesses the (2S,3R) configuration. The hydroxyl group and the carboxyl group are on the same face of the pyrrolidine ring. This isomer has been identified in antibiotics like telomycin but is not a component of mammalian collagen.[2][3]

This seemingly subtle difference in stereochemistry has profound implications for the molecule's three-dimensional structure, particularly the pucker of the five-membered pyrrolidine ring. The ring conformation is not planar and exists in an equilibrium between two primary puckered states: Cγ-endo (C4-endo) and Cγ-exo (C4-exo). The orientation of the electron-withdrawing hydroxyl group significantly influences this equilibrium, which in turn dictates how the molecule presents its functional groups for molecular recognition, for instance, within a peptide chain.[4][5]

Caption: Structural differences between cis and trans isomers.

Synthesis and Separation Strategies

Stereocontrolled synthesis is paramount for obtaining isomerically pure 3-hydroxy-L-proline. Various strategies have been developed, often leveraging the chiral pool or asymmetric synthesis techniques.

Asymmetric Synthesis of trans-3-Hydroxy-L-proline

A robust and frequently cited method for synthesizing the trans isomer begins with the inexpensive starting material β-alanine, employing a Sharpless asymmetric epoxidation as the key stereochemistry-defining step.[6][7]

Rationale for Experimental Choices:

-

N-Protection: The choice of nitrogen protecting groups is critical. Standard Boc or Cbz groups can lead to the formation of undesired cyclic urethane derivatives during the epoxidation step.[6] A dual protection strategy, for example with both tosyl and benzyl groups, effectively prevents this side reaction.

-

Sharpless Epoxidation: This reaction allows for the highly enantioselective introduction of a chiral epoxide, which serves as the precursor to the C3 hydroxyl group and dictates the final (3S) stereochemistry.

-

Intramolecular Cyclization: The final pyrrolidine ring is formed via an intramolecular cyclization of an amino epoxide intermediate, a reliable method for constructing this heterocyclic system.[6]

Experimental Protocol: Synthesis of trans-3-Hydroxy-L-proline

-

N-Protection of β-alanine methyl ester: React β-alanine methyl ester with appropriate protecting group reagents (e.g., tosyl chloride and benzyl bromide) under basic conditions to yield the fully N-protected ester.

-

Reduction to Allylic Alcohol: Reduce the methyl ester to the corresponding primary alcohol using a reducing agent like lithium aluminium hydride (LAH) at 0 °C.

-

Oxidation and Wittig Reaction: Oxidize the alcohol to an aldehyde (e.g., using Dess-Martin periodinane) followed by a Wittig reaction to generate the required allylic alcohol precursor.

-

Sharpless Asymmetric Epoxidation: Subject the allylic alcohol to Sharpless epoxidation conditions (e.g., titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide) to form the chiral epoxide with high enantiomeric excess.

-

Intramolecular Cyclization: Convert the epoxide's primary alcohol to a leaving group (e.g., mesylate) to facilitate intramolecular SN2 cyclization, forming the protected pyrrolidine ring.

-

Deprotection and Hydrolysis: Perform a final two-step deprotection sequence. First, remove the benzyl group via hydrogenolysis (e.g., 10% Pd-C, H₂ atmosphere). Second, hydrolyze the methyl ester using aqueous NaOH.[6]

-

Purification: Acidify the reaction mixture and purify the final product using ion-exchange chromatography (e.g., Dowex resin) to yield trans-3-hydroxy-L-proline as a colorless solid.[6]

Separation and Analysis of Isomers

Analyzing mixtures of hydroxyproline isomers, particularly from collagen hydrolysates, requires methods that can resolve the four potential stereoisomers (cis/trans-3-Hyp and cis/trans-4-Hyp). A significant challenge is the potential for epimerization of the trans isomers to their cis counterparts during harsh acid or alkaline hydrolysis conditions.[8]

A validated method involves derivatization followed by chromatography.[8]

Caption: Workflow for isomer separation and quantification.

Protocol: Isomer Separation by Derivatization and TLC

-

Hydrolysis: Hydrolyze the protein/peptide sample. Note that alkaline hydrolysis (e.g., 0.2 M Ba(OH)₂) may cause less degradation of 3-Hyp compared to acid hydrolysis (6 N HCl), though epimerization is higher.[8]

-

Derivatization of Primary Amines: React the hydrolysate with o-phthaldialdehyde (OPA) to derivatize and effectively "mask" all primary amino acids.

-

Derivatization of Secondary Amines: React the remaining mixture with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which specifically targets the secondary amines of proline and hydroxyproline isomers.[8]

-

TLC Separation: Separate the NBD-derivatized imino acids using thin-layer chromatography.

-

Quantification: Quantify the separated spots using a scanning spectrofluorometer.

Spectroscopic Characterization: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers in solution.

¹H NMR Spectroscopy

The key diagnostic feature in the ¹H NMR spectrum is the coupling constant (J-value) between the protons at C2 (H-2) and C3 (H-3). According to the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons.

-

cis-Isomer: The H-2 and H-3 protons have a dihedral angle that results in a larger coupling constant. Reported values are typically around 4.1–4.2 Hz .[9]

-

trans-Isomer: The dihedral angle between H-2 and H-3 is different, leading to a significantly smaller coupling constant, typically reported in the range of 1.2–1.6 Hz .[9]

This difference provides an unambiguous method for assigning the stereochemistry.

| Isomer | Configuration | Proton | Typical ¹H Chemical Shift (ppm) | Key Diagnostic J-value (Hz) |

| cis-3-Hydroxy-L-proline | (2S,3R) | H-2 | ~4.2-4.3 | J(H-2, H-3) ≈ 4.1 |

| H-3 | ~4.6-4.7 | |||

| trans-3-Hydroxy-L-proline | (2S,3S) | H-2 | ~4.1-4.2 | J(H-2, H-3) ≈ 1.5 |

| H-3 | ~4.5-4.6 | |||

| Note: Chemical shifts can vary based on solvent and pH. Data synthesized from literature.[9][10] |

Biological Significance and Applications

The distinct stereochemistry of the cis and trans isomers translates into vastly different roles in biology and drug discovery.

Caption: Biological roles of trans-3-hydroxy-L-proline.

The Role of trans-3-Hydroxy-L-proline in Collagen

While trans-4-hydroxyproline is famous for stabilizing collagen, trans-3-hydroxyproline plays a counterintuitive role. It is a rare but essential component of certain collagens, most notably type IV collagen, which forms the scaffold of basement membranes.[1][11]

-

Enzymatic Formation: It is formed post-translationally by the enzyme prolyl 3-hydroxylase, which specifically acts on proline residues already in the sequence Pro-4Hyp-Gly.[5]

-

Destabilizing Effect: Contrary to 4-Hyp, the incorporation of trans-3-Hyp into a collagen-like peptide destabilizes the triple helix.[12][13] This destabilization is thought to be functionally important, creating regions of increased flexibility within the rigid collagen structure. This localized modulation of stability is critical for the function of basement membranes, which must be both strong and pliable.[11]

Metabolism

Free trans-3-hydroxy-L-proline, derived from the diet or the degradation of collagen, is catabolized by a specific enzymatic pathway. The key enzyme is trans-3-hydroxy-L-proline dehydratase, which converts it to Δ1-pyrroline-2-carboxylate.[14][15] This product is further metabolized to ornithine and glutamate.[16]

Applications in Drug Development

Both isomers are valuable chiral building blocks for medicinal chemistry and peptide science.

-

Scaffolds for Drug Design: The conformationally restricted pyrrolidine ring is an attractive scaffold for designing small molecule inhibitors and therapeutic agents. The stereochemically defined hydroxyl group provides a handle for further functionalization or for engaging in specific hydrogen-bonding interactions with a biological target.[17][18]

-

Peptide Modification: The incorporation of protected cis-3-hydroxy-L-proline (e.g., Boc-cis-3-hydroxy-L-proline) into synthetic peptides is used to induce specific secondary structures, such as turns.[19][20] This can enhance the peptide's stability against proteolysis and lock it into a bioactive conformation, improving its potency and selectivity.

Conclusion

The cis and trans isomers of 3-hydroxy-L-proline are not merely chemical curiosities but distinct molecular entities with unique structural features and biological destinies. Trans-3-hydroxy-L-proline is an endogenous modulator of collagen stability, while the cis isomer serves as a useful tool in synthetic chemistry. A thorough understanding of their synthesis, characterization, and function is essential for scientists in fields ranging from chemical biology to materials science, enabling the rational design of novel peptides, therapeutics, and biomaterials. The ability to distinguish and selectively synthesize these isomers provides a powerful platform for probing biological systems and developing next-generation pharmaceuticals.

References

-

Sinha, S., & Chandrasekaran, S. (2005). A convenient synthesis of trans-3-hydroxy-L-proline. ARKIVOC, 2005(xi), 209-217. [Link]

-

Kumar, T. P., & Chandrasekhar, S. (2010). Asymmetric Syntheses of All Stereoisomers of 3-Hydroxyproline; A Constituent of Several Bioactive Compounds. Letters in Organic Chemistry, 7(5), 405-413. [Link]

-

Jenkins, C. L., Bretscher, L. E., Guzei, I. A., & Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. Journal of the American Chemical Society, 125(21), 6422–6427. [Link]

-

Wu, G. (2021). Generation of 4-hydroxyproline and 3-hydroxyproline from proline residues in collagen and other proteins in animals. Amino Acids, 53(9), 1343-1357. [Link]

-

Wikipedia. (n.d.). Hydroxyproline. Retrieved from [Link]

-

Jenkins, C. L., Bretscher, L. E., Guzei, I. A., & Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. PubMed. [Link]

-

Jenkins, C. L., Bretscher, L. E., Guzei, I. A., & Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Biophysics Instrumentation Facility - University of Wisconsin–Madison. [Link]

-

ResearchGate. (n.d.). Asymmetric Syntheses of All Stereoisomers of 3-Hydroxyproline; A Constituent of Several Bioactive Compounds | Request PDF. [Link]

-

Bellon, G., Berg, R., Chastang, F., Malgras, A., & Borel, J. P. (1984). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical Biochemistry, 137(1), 151–155. [Link]

-

Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(28), 8899–8909. [Link]

-

Karoyan, P., & Chassaing, G. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2296–2333. [Link]

-

Sinha, S. (2005). A convenient synthesis of trans-3-hydroxy-L-proline. SciSpace. [Link]

-

Visser, W. F., et al. (2012). Identification of a Human trans-3-Hydroxy-l-proline Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes. Journal of Biological Chemistry, 287(26), 21820–21828. [Link]

- Google Patents. (2017).

-

Onishi, N., et al. (2002). Detection of Novel Proline 3-Hydroxylase Activities in Streptomyces and Bacillus spp. by Regio- and Stereospecific Hydroxylation of l-Proline. Applied and Environmental Microbiology, 68(12), 6354–6361. [Link]

-

Wu, G. (2021). Hydroxyproline in animal metabolism, nutrition, and cell signaling. Amino Acids, 53(9), 1343-1357. [Link]

-

Sinha, S., & Chandrasekaran, S. (2000). A Convenient Synthesis of cis-3-Hydroxy-L-Proline. ResearchGate. [Link]

-

Langrock, T., Garcia-Villar, N., & Hoffmann, R. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Journal of Chromatography B, 847(2), 195–202. [Link]

-

Sheehan, J. C., & Cruickshank, P. A. (1962). The Synthesis of cis- and trans-3-Hydroxy-L-proline, Two New Amino Acids from the Antibiotic Telomycin. Journal of the American Chemical Society, 84(18), 3680–3681. [Link]

-

Visser, W. F., et al. (2012). Identification of a human trans-3-hydroxy-L-proline dehydratase, the first characterized member of a novel family of proline racemase-like enzymes. PubMed. [Link]

-

Newberry, R. W., & Raines, R. T. (2020). Conformational landscape of substituted prolines. Protein Science, 29(1), 22–32. [Link]

-

Morita, K., Irreverre, F., Sakiyama, F., & Witkop, B. (1964). One-Step Synthesis and Enzymatic Resolution of cis- and trans-3-Hydroxyproline. Journal of the American Chemical Society, 86(18), 3904–3905. [Link]

-

Sadowska, M., et al. (2022). The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers in Oncology, 12, 979870. [Link]

-

Watanabe, S., et al. (2018). Characterization of a Novel cis-3-Hydroxy-l-Proline Dehydratase and a trans-3-Hydroxy-l-Proline Dehydratase from Bacteria. Applied and Environmental Microbiology, 84(16), e00821-18. [Link]

-

Jayah, M., et al. (2021). Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. [Link]

-

Sadowska, M., et al. (2022). The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers in Oncology, 12. [Link]

-

Herrero, M., et al. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. CORE. [Link]

-

Karoyan, P., & Chassaing, G. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. [Link]

-

Visser, W. F., et al. (2012). Identification of a Human trans-3-Hydroxy-L-proline Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes. ResearchGate. [Link]

-

Wolff, J. S., et al. (1966). Studies on 3-Methoxyproline and 3-Hydroxyproline. Journal of Biological Chemistry, 241(6), 1300-1308. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000966 Trans 4 Hydroxy-L-proline. [Link]

-

Gonnella, N. C., et al. (1989). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 28(1), 1-14. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]

-

Mulzer, J., Meier, A., Buschmann, J., & Luger, P. (1996). Total Synthesis of cis- and trans-3-Hydroxy-D-proline and (+)-Detoxinine. The Journal of Organic Chemistry, 61(2), 566–572. [Link]

Sources

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]